2-(Trifluoromethyl)benzenesulfonohydrazide
Overview
Description
2-(Trifluoromethyl)benzenesulfonohydrazide is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzenesulfonohydrazide moiety. This compound is notable for its applications in various chemical reactions and its utility in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzenesulfonohydrazide typically involves the reaction of 2-(Trifluoromethyl)benzenesulfonyl chloride with hydrazine hydrate. The reaction is generally carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds as follows:
2-(Trifluoromethyl)benzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfonyl azides or other oxidized derivatives.
Reduction: This compound can be reduced to form corresponding amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonyl azides or sulfonic acids.
Reduction: Corresponding amines or hydrazines.
Substitution: Various substituted benzenesulfonohydrazides.
Scientific Research Applications
2-(Trifluoromethyl)benzenesulfonohydrazide is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: It is used in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: This compound is explored for its potential therapeutic properties, including as an intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)benzenesulfonohydrazide exerts its effects depends on the specific reaction or application. Generally, the trifluoromethyl group enhances the compound’s reactivity and stability, while the sulfonohydrazide moiety participates in various chemical transformations. The molecular targets and pathways involved vary widely based on the specific context of its use.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzenesulfonamide
- 2-(Trifluoromethyl)benzenesulfonyl chloride
- 2-(Trifluoromethyl)benzenesulfonic acid
Comparison: 2-(Trifluoromethyl)benzenesulfonohydrazide is unique due to the presence of both the trifluoromethyl and sulfonohydrazide groups, which confer distinct reactivity and stability. Compared to 2-(Trifluoromethyl)benzenesulfonamide, it has a broader range of applications in synthetic chemistry due to the additional reactivity of the hydrazide group. The sulfonyl chloride and sulfonic acid derivatives are more reactive and are often used as intermediates in the synthesis of this compound.
This compound’s unique combination of functional groups makes it a valuable reagent in various chemical and industrial processes.
Properties
IUPAC Name |
2-(trifluoromethyl)benzenesulfonohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c8-7(9,10)5-3-1-2-4-6(5)15(13,14)12-11/h1-4,12H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSXDMNIXWMHRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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